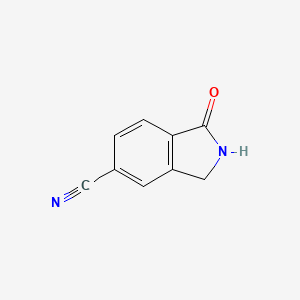

1-Oxoisoindoline-5-carbonitrile

Description

Properties

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWHFXOHFISJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676453 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261869-76-4 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 1-Oxoisoindoline-5-carbonitrile

CAS Number: 1261869-76-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carbonitrile, a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). As a key regulator of the Wnt/β-catenin signaling pathway, this compound has emerged as a significant tool for research in oncology and developmental biology. This document details its physicochemical properties, a representative synthetic protocol, its mechanism of action with a focus on the Wnt/β-catenin pathway, and its biological activity. The information is presented to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its key physicochemical properties based on available information and computational predictions.

| Property | Value | Source |

| CAS Number | 1261869-76-4 | [Publicly available chemical databases] |

| Molecular Formula | C₉H₆N₂O | [Calculated] |

| Molecular Weight | 158.16 g/mol | [Calculated] |

| IUPAC Name | 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | [Nomenclature standards] |

| Appearance | White to off-white solid (Predicted) | [General appearance of similar compounds] |

| Solubility | Soluble in DMSO, Methanol (Predicted) | [General solubility of similar compounds] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Experimental Protocols

A generalized synthetic workflow for this compound.

General Experimental Considerations (based on related syntheses):

-

Reaction Conditions: The cyclization step to form the isoindolinone ring often involves the use of a suitable acid or base catalyst and is typically carried out in an organic solvent such as toluene or DMF at elevated temperatures.

-

Purification: Purification of the final product is commonly achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this compound is not publicly available, researchers would expect to see characteristic peaks corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the nitrile group.

Mechanism of Action: Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway

This compound functions as a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway.

In the "off-state" of the Wnt pathway (in the absence of a Wnt ligand), a destruction complex, which includes Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

Tankyrases promote the degradation of Axin, a key scaffolding protein in the destruction complex. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin levels. This enhanced stability of the destruction complex leads to more efficient phosphorylation and degradation of β-catenin. As a result, the translocation of β-catenin to the nucleus is prevented, and the transcription of Wnt target genes, which are often implicated in cell proliferation and survival, is suppressed.

Wnt/β-catenin signaling pathway and the point of intervention by this compound.

Biological Activity

While specific IC₅₀ values for this compound are not widely published, related isoindolinone-based compounds have demonstrated potent inhibition of Tankyrase 1 and 2. For comparison, other small molecule tankyrase inhibitors have reported IC₅₀ values in the low nanomolar range.

Expected Biological Effects:

-

Inhibition of Tankyrase Activity: The primary biological effect is the inhibition of the poly(ADP-ribosyl)ation activity of TNKS1 and TNKS2.

-

Stabilization of Axin: Treatment of cells with this compound is expected to lead to an accumulation of Axin protein.

-

Downregulation of β-catenin: Consequently, a decrease in the levels of both total and nuclear β-catenin is anticipated.

-

Inhibition of Wnt Target Gene Expression: The expression of downstream targets of the Wnt pathway, such as c-Myc and Cyclin D1, should be downregulated.

-

Antiproliferative Effects: In cancer cell lines with aberrant Wnt signaling, this compound is expected to exhibit antiproliferative and pro-apoptotic effects.

Experimental Assays to Determine Biological Activity:

-

Enzymatic Assays: In vitro assays using recombinant TNKS1 and TNKS2 can be employed to determine the IC₅₀ values. These assays typically measure the incorporation of ADP-ribose onto a substrate.

-

Cell-Based Assays:

-

Western Blotting: To assess the levels of Axin, β-catenin, and Wnt target gene products.

-

Reporter Gene Assays: Using cell lines with a Wnt-responsive reporter (e.g., TOP/FOPflash) to quantify the inhibition of β-catenin-mediated transcription.

-

Cell Viability and Apoptosis Assays: To evaluate the antiproliferative and pro-apoptotic effects on cancer cell lines.

-

Conclusion

This compound represents a valuable chemical probe and a potential therapeutic lead for targeting the Wnt/β-catenin signaling pathway through the inhibition of Tankyrase 1 and 2. Its specific mechanism of action makes it a powerful tool for dissecting the complexities of Wnt signaling in both normal physiology and disease states, particularly in cancer. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in relevant disease models. This guide provides a foundational understanding of this compound to facilitate such future investigations.

An In-depth Technical Guide to 1-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carbonitrile is a heterocyclic organic compound featuring a fused bicyclic system composed of a benzene ring and a γ-lactam ring, with a nitrile group substituted at the 5-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by isoindolinone derivatives. These activities include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound and its related derivatives, serving as a vital resource for researchers in the field.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | N/A |

| Molecular Weight | 158.16 g/mol | N/A |

| CAS Number | 1261726-80-0 | N/A |

| Appearance | Solid (predicted) | N/A |

| Density | 1.33 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the characteristic functional groups present in the molecule (aromatic ring, lactam, and nitrile), the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets) corresponding to the protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the electronic environment influenced by the carbonyl and nitrile groups.

-

Methylene Protons: A singlet or a pair of doublets in the region of δ 4.0-5.0 ppm, corresponding to the two protons of the CH₂ group in the lactam ring.

-

Amide Proton: A broad singlet corresponding to the N-H proton of the lactam, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Nitrile Carbon: A signal in the range of δ 115-125 ppm.

-

Methylene Carbon: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1720 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple absorption bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 158).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO, HCN, and cleavage of the lactam ring.

Experimental Protocols

General Synthesis of Isoindolinones:

A common method involves the cyclization of 2-cyanobenzaldehydes or related starting materials. The following diagram illustrates a plausible synthetic workflow.

A potential synthetic workflow for this compound.

Detailed Methodologies for Key Experiments (Hypothetical):

-

Synthesis of this compound:

-

Reduction of 2-formyl-4-cyanobenzoic acid: Dissolve 2-formyl-4-cyanobenzoic acid in a suitable solvent (e.g., methanol). Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Isolation of Intermediate: Quench the reaction with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(hydroxymethyl)-4-cyanobenzoic acid.

-

Amidation and Cyclization: Treat the intermediate with a source of ammonia (e.g., aqueous ammonia or an ammonium salt) and heat the mixture. The reaction progress can be monitored by TLC.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Spectroscopic Characterization:

-

NMR: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

IR: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

-

Biological Activity and Signaling Pathways

The isoindolinone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific biological data for this compound is scarce, the broader class of isoindolinone derivatives has been shown to exhibit a wide range of biological activities.

Potential Biological Activities (Based on Related Compounds):

-

Anticancer Activity: Many isoindolinone derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell growth and survival.

-

Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Neuroprotective Properties: Certain isoindolinone compounds have been investigated for their potential in treating neurodegenerative diseases.

Potential Signaling Pathway Involvement:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by isoindolinone derivatives, based on known activities of related compounds.

Hypothetical signaling pathway potentially modulated by isoindolinone derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this specific compound is still needed, the known biological activities of the broader isoindolinone class highlight its potential. This technical guide provides a foundational understanding of its chemical properties and a framework for future research, including synthetic strategies and potential biological investigations. Further studies are warranted to fully elucidate the physicochemical properties, spectroscopic data, and pharmacological profile of this compound to unlock its full therapeutic potential.

Synthesis of 1-Oxoisoindoline-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-oxoisoindoline-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details potential starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic structure and the presence of reactive functional groups, namely the lactam and the nitrile, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide will focus on a plausible and accessible synthetic pathway, starting from commercially available precursors.

Proposed Synthetic Pathway

A viable synthetic route to this compound commences with 4-methyl-3-nitrobenzonitrile. This pathway involves a three-step process:

-

Oxidation of the methyl group to a carboxylic acid.

-

Reduction of the nitro group to an amine.

-

Intramolecular cyclization to form the desired 1-oxoisoindoline ring system.

Caption: Proposed synthetic pathway for this compound.

Starting Materials

The primary starting material for the proposed synthesis is 4-methyl-3-nitrobenzonitrile. This compound can be synthesized or procured from commercial suppliers. An alternative precursor is 4-chloro-3-nitrobenzonitrile, which can be converted to the target molecule through nucleophilic substitution of the chloro group, followed by functional group manipulations.

Experimental Protocols

Step 1: Synthesis of 4-Carboxy-3-nitrobenzonitrile (Oxidation of 4-Methyl-3-nitrobenzonitrile)

The selective oxidation of the benzylic methyl group in the presence of a nitro and a cyano group can be challenging. A common method involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. However, for improved selectivity, catalytic oxidation methods are preferred.

Protocol:

A mixture of 4-methyl-3-nitrobenzonitrile, a suitable catalyst such as cobalt(II) acetate and manganese(II) acetate, and a radical initiator like N-hydroxyphthalimide in acetic acid is heated under an oxygen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

| Reagent/Parameter | Quantity/Value |

| 4-Methyl-3-nitrobenzonitrile | 1.0 eq |

| Cobalt(II) acetate | 0.05 eq |

| Manganese(II) acetate | 0.05 eq |

| N-Hydroxyphthalimide | 0.1 eq |

| Acetic Acid | Solvent |

| Temperature | 100-120 °C |

| Pressure (O₂) | 1-10 atm |

| Reaction Time | 4-12 hours |

| Yield | 70-85% |

Step 2: Synthesis of 3-Amino-4-carboxybenzonitrile (Reduction of 4-Carboxy-3-nitrobenzonitrile)

The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

Protocol:

4-Carboxy-3-nitrobenzonitrile is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.

| Reagent/Parameter | Quantity/Value |

| 4-Carboxy-3-nitrobenzonitrile | 1.0 eq |

| 10% Palladium on Carbon | 5-10 mol% |

| Ethanol/Ethyl Acetate | Solvent |

| Hydrogen Pressure | 1-3 atm |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Yield | >90% |

Step 3: Synthesis of this compound (Intramolecular Cyclization)

The final step involves the intramolecular cyclization of 3-amino-4-carboxybenzonitrile. This can be achieved by activating the carboxylic acid group, followed by nucleophilic attack by the amino group.

Protocol:

3-Amino-4-carboxybenzonitrile is treated with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂), followed by treatment with a base to facilitate the cyclization. Alternatively, heating the amino acid in a high-boiling solvent can also effect the cyclization.

Method A: Using a Coupling Agent

| Reagent/Parameter | Quantity/Value |

| 3-Amino-4-carboxybenzonitrile | 1.0 eq |

| Dicyclohexylcarbodiimide (DCC) | 1.1 eq |

| Dichloromethane (DCM) | Solvent |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | 75-85% |

Method B: Via Acid Chloride

| Reagent/Parameter | Quantity/Value |

| 3-Amino-4-carboxybenzonitrile | 1.0 eq |

| Thionyl Chloride (SOCl₂) | 1.2 eq |

| Toluene | Solvent |

| Temperature (Acid Chloride Formation) | Reflux |

| Triethylamine (for cyclization) | 1.5 eq |

| Temperature (Cyclization) | Room Temperature |

| Reaction Time | 4-8 hours |

| Yield | 80-90% |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence starting from 4-methyl-3-nitrobenzonitrile. The described protocols offer reliable methods for each transformation, with good to excellent yields. This guide provides a solid foundation for researchers to produce this valuable intermediate for further applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to adapt these procedures to specific laboratory settings and scales.

Unveiling 1-Oxoisoindoline-5-carbonitrile: A Technical Guide to its Emergence in Medicinal Chemistry

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, synthesis, and emerging significance of 1-Oxoisoindoline-5-carbonitrile (CAS RN: 1261726-80-0) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at a molecule that is increasingly recognized as a valuable building block in the synthesis of complex pharmaceutical agents.

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its history is intrinsically linked to its role as a key synthetic intermediate. Its emergence is primarily documented within the patent literature, where it serves as a foundational scaffold for a variety of bioactive molecules. This guide traces the origins of this compound through its initial documented syntheses and its subsequent applications in medicinal chemistry.

A Molecule Defined by its Synthetic Utility

This compound belongs to the class of isoindolinones, a "privileged scaffold" in medicinal chemistry renowned for its presence in numerous natural products and synthetic drugs. The introduction of a nitrile group at the 5-position provides a versatile chemical handle for further molecular elaboration, making it a desirable precursor for creating diverse chemical libraries for drug discovery.

Key Synthetic Approaches

The synthesis of the 1-oxoisoindoline core, and by extension the 5-carbonitrile derivative, has been approached through various methodologies. While specific, historical, step-by-step protocols for the initial synthesis of this compound are embedded within broader patent applications, the general strategies for constructing the isoindolinone ring system are well-established. These often involve the cyclization of substituted benzamides or related precursors.

General Synthetic Pathway:

Caption: Generalized synthetic route to this compound.

Applications in Drug Discovery

The true significance of this compound lies in its application as a versatile intermediate in the synthesis of novel therapeutic agents. The isoindolinone core is a key pharmacophore in a range of biologically active compounds, and the 5-carbonitrile moiety allows for the introduction of various functional groups to modulate pharmacological properties.

Experimental Workflow for Utilizing this compound:

Caption: Workflow for the use of this compound in drug discovery.

Quantitative Data Summary

Due to the nature of its documentation primarily within patents, specific, publicly available quantitative data such as percentage yields and detailed reaction conditions for the initial synthesis of this compound are often part of broader synthetic schemes. However, analysis of related isoindolinone syntheses suggests that the cyclization reactions to form the core structure can proceed with moderate to high yields, depending on the chosen methodology and substrates.

| Parameter | Typical Range | Notes |

| Yield of Isoindolinone Core Formation | 40-90% | Highly dependent on the specific synthetic route and reagents employed. |

| Purity | >95% | Typically achieved through standard purification techniques like chromatography. |

Detailed Experimental Protocols

While a singular, universally cited protocol for the first synthesis of this compound is not available, a general procedure for the synthesis of a substituted 1-oxoisoindoline can be extrapolated from the available literature on related compounds.

Representative Protocol for 1-Oxoisoindoline Synthesis:

Objective: To synthesize a 1-oxoisoindoline derivative from a corresponding 2-halobenzamide.

Materials:

-

Substituted 2-halobenzamide

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-halobenzamide, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-oxoisoindoline derivative.

Note: The introduction of the 5-carbonitrile group can be achieved either by starting with a pre-functionalized benzamide or by subsequent functionalization of the formed 1-oxoisoindoline ring.

Conclusion

This compound stands as a testament to the importance of versatile intermediates in the advancement of medicinal chemistry. While its discovery is not marked by a single, celebrated event, its history is being written in the numerous patents and research articles that utilize it as a key component in the quest for novel therapeutics. This technical guide provides a foundational understanding of this important molecule, offering valuable insights for researchers and developers in the pharmaceutical sciences.

In-Depth Technical Guide: 1-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, properties, and relevant biological activities, presenting data in a clear and accessible format for researchers.

Chemical Identity and Nomenclature

This compound is a bicyclic compound featuring a fused benzene and pyrrolidinone ring system, with a nitrile group substituted on the aromatic ring. Due to tautomerism, this compound can exist in two forms, 1-oxo and 3-oxo, which may lead to variations in nomenclature.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile .

Synonyms:

-

This compound

-

3-Oxoisoindoline-5-carbonitrile

-

3-Oxo-5-cyanoisoindoline

-

1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

-

2,3-Dihydro-3-oxo-1H-isoindole-5-carbonitrile

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 1261869-76-4 (for 1-oxo form) 1261726-80-0 (for 3-oxo form) | Chemical Supplier Databases |

| Molecular Formula | C₉H₆N₂O | PubChem |

| Molecular Weight | 158.16 g/mol | PubChem[1] |

| Appearance | Off-white to light brown solid | ChemicalBook[2] |

| Boiling Point | 464.2±45.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.33±0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 13.03±0.20 (Predicted) | ChemicalBook[2] |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[2] |

Synthesis and Experimental Protocols

For instance, the synthesis of the related compound 1H-indole-5-carbonitrile involves the following steps[3]:

-

Amidation: Conversion of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-nitrobenzamide using thionyl chloride followed by aqueous ammonia.

-

Dehydration: Treatment of the amide with a dehydrating agent like thionyl chloride to yield 3-methyl-4-nitrobenzonitrile.

-

Cyclization: Reaction of the nitrobenzonitrile with a suitable reagent to form the indole ring.

A potential synthetic workflow for this compound could be conceptualized as follows:

Caption: Conceptual synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, the broader class of oxoisoindoline derivatives has been investigated for various therapeutic applications, particularly as inhibitors of voltage-gated sodium channels (NaV).

Specifically, 3-oxoisoindoline-1-carboxamides have been identified as potent and state-dependent blockers of the NaV1.7 channel, a key mediator of pain sensation[4]. These compounds were shown to interact with the local anesthetic binding site on the channel and demonstrated efficacy in preclinical pain models[4].

Based on this information, a hypothetical signaling pathway illustrating the potential mechanism of action of an oxoisoindoline-based NaV1.7 inhibitor is presented below.

Caption: Hypothetical mechanism of NaV1.7 inhibition by an oxoisoindoline derivative.

Disclaimer: This guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The synthesis and handling of chemical compounds should only be performed by qualified individuals in a controlled laboratory setting.

References

- 1. 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile | C9H6N2O | CID 2773346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-oxoisoindoline-5-carbonitrile | 1261726-80-0 [chemicalbook.com]

- 3. tdcommons.org [tdcommons.org]

- 4. 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-Oxoisoindoline-5-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-Oxoisoindoline-5-carbonitrile. Understanding the solubility of this compound is a critical prerequisite for its application in drug discovery, formulation, and various in vitro and in vivo studies.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Notes |

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Methanol | |||||

| Ethanol | |||||

| Acetonitrile | |||||

| Acetone | |||||

| Tetrahydrofuran (THF) | |||||

| Dichloromethane (DCM) | |||||

| Ethyl Acetate | |||||

| Water (for reference) |

Experimental Protocols for Solubility Determination

The following are established and reliable protocols for determining the solubility of an organic compound like this compound.

The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[1][2] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[1][3] Agitate the mixtures for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, use either centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm syringe filter).[4] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.[5]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5]

-

Serial Dilution: Add small aliquots of the DMSO stock solution to the organic solvent of interest in a multi-well plate.

-

Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours).[5] The concentration at which precipitation is first observed is the kinetic solubility. Precipitation can be detected by visual inspection, light scattering (nephelometry), or by measuring the concentration in the supernatant after filtration.[1][6]

UV-Vis spectrophotometry is a common and accessible method for quantifying the concentration of a dissolved compound.[4][7]

Protocol:

-

Spectrum Scan: Dissolve a small amount of this compound in the chosen solvent and scan across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[4][8]

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.[7] Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the appropriately diluted supernatant obtained from the shake-flask experiment.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.[3] Remember to account for the dilution factor to determine the final solubility value.

Visualized Workflows and Concepts

The following diagram illustrates the key steps in determining thermodynamic solubility using the shake-flask method followed by UV-Vis analysis.

The solubility of a compound is governed by the interplay between the solute, the solvent, and their environment. This diagram illustrates the key relationships influencing this property.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

1-Oxoisoindoline-5-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Oxoisoindoline-5-carbonitrile, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its core structure consists of an oxoisoindoline moiety functionalized with a nitrile group at the 5-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| CAS Number | 1261869-76-4 | [1][3][4][5] |

| Density | 1.33 g/cm³ | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Off-white to white solid (predicted) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established synthetic routes for related isoindolinone and nitrile compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanation of a corresponding halogenated precursor, such as 5-bromo-1-oxoisoindoline.

Materials:

-

5-bromo-1-oxoisoindoline

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-1-oxoisoindoline (1.0 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic and methylene protons of the oxoisoindoline core. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same deuterated solvent. The spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

2. Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

-

Look for characteristic absorption bands corresponding to the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the lactam (around 1680-1720 cm⁻¹), and the N-H stretch (if present, around 3200-3400 cm⁻¹).

3. Mass Spectrometry (MS):

-

Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI).

-

The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of this compound.

4. High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the compound by reverse-phase HPLC.

-

Use a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid).

-

The compound should elute as a single sharp peak, and the purity can be determined by the peak area percentage.

Visualized Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

A Comprehensive Technical Review of 1-Oxoisoindoline-5-carbonitrile and Its Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1-oxoisoindoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and potential biological activities, with a particular focus on the therapeutic promise of its derivatives as potent and selective enzyme inhibitors. This document consolidates key findings from the scientific literature to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Compound: this compound

The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The introduction of a carbonitrile group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

Synthesis and Chemical Properties

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous isoindolinone structures. A proposed multi-step synthesis is outlined below.

Proposed Synthetic Pathway

A feasible approach to synthesize this compound could commence from 4-aminophthalic acid. The synthesis would involve the protection of the amino group, formation of the isoindolinone core, and subsequent conversion of the amino functionality to a nitrile via a Sandmeyer-type reaction.

dot

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

Research into the biological activities of isoindolinone derivatives has revealed a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A particularly promising area of investigation is their role as inhibitors of monoamine oxidase (MAO) enzymes.[2][3]

Monoamine Oxidase B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, most notably dopamine.[4] The inhibition of MAO-B leads to an increase in synaptic dopamine levels, a therapeutic strategy employed in the management of neurodegenerative conditions such as Parkinson's disease.[2]

Structurally related compounds, specifically 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, have been identified as potent and reversible inhibitors of human MAO-B.[5] This suggests that the this compound core could also exhibit significant MAO-B inhibitory activity.

Quantitative Data on MAO-B Inhibition by Isoindoline Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives against human monoamine oxidase B (hMAO-B).

| Compound | Substitution on N-phenyl ring | hMAO-B IC50 (µM)[5] |

| 1 | None | 3.25 |

| 7 | 3-Fluoro | >10 |

| 10 | 4-Fluoro | 0.045 |

| 16 | 3-Bromo-4-fluoro | 0.011 |

These data highlight that substitutions on the N-phenyl ring significantly impact the inhibitory potency against hMAO-B.

Signaling Pathway

The therapeutic effect of MAO-B inhibitors is primarily mediated through their impact on dopamine metabolism. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.

dot

Caption: Effect of MAO-B inhibition on dopamine metabolism.

Experimental Protocols

General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives[5]

To a solution of 1,3-dioxoisoindoline-5-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents). The mixture is stirred at room temperature for 2 hours. Subsequently, the respective substituted aniline (1.2 equivalents) is added, and the reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. The crude product is then purified by column chromatography on silica gel.

In Vitro Human MAO-B Inhibition Assay[5]

The inhibitory activity of the test compounds against human monoamine oxidase B (hMAO-B) is determined using a fluorometric assay. The assay is performed in 96-well plates. The reaction mixture contains recombinant human MAO-B enzyme in a phosphate buffer (pH 7.4), the test compound at various concentrations, and a suitable substrate such as kynuramine. The reaction is initiated by the addition of the substrate. The fluorescence generated from the enzymatic reaction is measured at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as inhibitors of monoamine oxidase B. The synthetic accessibility of the isoindolinone core, coupled with the potential for diverse functionalization, provides a robust platform for medicinal chemistry efforts. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential, especially in the context of neurodegenerative diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs [mdpi.com]

- 5. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Oxoisoindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Oxoisoindoline-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step methodology involves the radical bromination of 2-methyl-4-cyanobenzonitrile to yield 2-(bromomethyl)-4-cyanobenzonitrile, followed by a cyclization reaction with ammonia to afford the target compound. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.

Introduction

Isoindolin-1-one scaffolds are prevalent in a wide array of biologically active molecules and natural products. The presence of a nitrile group at the 5-position of the isoindolinone core offers a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse compound libraries for drug discovery programs. This protocol outlines a practical and efficient synthesis from commercially available starting materials.

Overall Reaction Scheme

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(bromomethyl)-4-cyanobenzonitrile

This procedure details the radical bromination of 2-methyl-4-cyanobenzonitrile using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.

Materials:

-

2-methyl-4-cyanobenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-cyanobenzonitrile (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of dichloromethane.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(bromomethyl)-4-cyanobenzonitrile.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 2-(bromomethyl)-4-cyanobenzonitrile with aqueous ammonia to form the desired lactam ring.

Materials:

-

2-(bromomethyl)-4-cyanobenzonitrile

-

Aqueous ammonia (28-30% solution)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pressure vessel or sealed tube

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a pressure vessel or a heavy-walled sealed tube, dissolve 2-(bromomethyl)-4-cyanobenzonitrile (1.0 eq) in 1,4-dioxane.

-

Add an excess of aqueous ammonia solution (10-20 eq).

-

Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours with vigorous stirring. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Data Presentation

| Step | Compound | Molecular Weight ( g/mol ) | Molar Ratio (eq) | Theoretical Yield | Actual Yield | Purity |

| 1 | 2-methyl-4-cyanobenzonitrile | 131.15 | 1.0 | - | - | >98% |

| N-Bromosuccinimide | 177.98 | 1.1 | - | - | >99% | |

| AIBN | 164.21 | 0.05 | - | - | >98% | |

| 2-(bromomethyl)-4-cyanobenzonitrile | 210.04 | - | - | ~80-90% | >95% | |

| 2 | 2-(bromomethyl)-4-cyanobenzonitrile | 210.04 | 1.0 | - | - | >95% |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 10-20 | - | - | - | |

| This compound | 158.16 | - | - | ~60-70% | >98% |

Note: Yields are indicative and may vary based on experimental conditions and scale.

Logical Workflow Diagram

Application Notes and Protocols: Isoindolinone-Based PARP Inhibitors in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of isoindolinone-based compounds as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) in the context of cancer research. While specific data for 1-Oxoisoindoline-5-carbonitrile as a PARP inhibitor is not publicly available, this document leverages data from closely related and well-characterized isoindolinone-based PARP inhibitors to provide a framework for research and development. The isoindolinone scaffold is a recognized pharmacophore for potent PARP inhibition, and the methodologies described herein are applicable to novel compounds within this class.[1][2][3][4][5][6]

Introduction to PARP Inhibition and the Isoindolinone Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[7][8][9] PARP1, the most abundant member, acts as a DNA damage sensor.[7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, recruiting DNA repair machinery.[7][10][11]

Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[8][10] This approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways (in this case, PARP-mediated SSB repair and HR-mediated double-strand break repair) leads to cancer cell death.[11]

The isoindolinone core is a key structural motif found in several potent PARP inhibitors.[1][2][3][4][5][6] Its structural similarity to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allows for competitive inhibition at the catalytic site.[4] Research has shown that modifications to the isoindolinone scaffold can lead to highly potent and selective PARP inhibitors with desirable pharmacological properties.[2][5][12][13]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of representative isoindolinone-based PARP inhibitors against PARP1 and PARP2, as well as their cellular potency. This data is provided as a reference for the expected potency of novel compounds based on this scaffold.

Table 1: Biochemical Inhibitory Activity of Representative Isoindolinone-Based PARP Inhibitors

| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference Compound |

| Compound 1e | Modest Activity | Modest Activity | - |

| NMS-P118 | Good Activity | - | - |

| NMS-P515 | 16 (Kd) | - | Olaparib |

Data for Compound 1e and NMS-P118 are qualitative as per the source. NMS-P515 data is presented as the dissociation constant (Kd).[2][6]

Table 2: Cellular Activity of Representative Isoindolinone-Based PARP Inhibitors

| Compound ID | Cellular PARP Inhibition IC50 (µM) | Cell Line | Reference Compound |

| Compound 1e | Good Activity | - | - |

| NMS-P515 | 0.027 | - | Olaparib |

Specific cell line information for cellular assays was not detailed in the provided search results.[2][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of novel isoindolinone-based PARP inhibitors.

Protocol 1: PARP1/PARP2 Enzymatic Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against PARP1 and PARP2 enzymes.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone-coated 96-well plates

-

Test compound (e.g., an isoindolinone derivative)

-

Olaparib (as a reference inhibitor)

-

Activated DNA

-

10X PARP Buffer

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2M H₂SO₄)

-

Wash Buffer (e.g., PBST)

-

Plate reader

Procedure:

-

Plate Preparation: Coat a 96-well plate with histones and block non-specific binding sites.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor (Olaparib) in 1X PARP buffer.

-

Reaction Setup: To each well, add the PARP buffer, activated DNA, and the test compound or reference inhibitor.

-

Enzyme Addition: Add the PARP1 or PARP2 enzyme to initiate the reaction. Incubate for 1 hour at room temperature.

-

PARylation Reaction: Add biotinylated NAD+ to all wells and incubate for 1 hour at room temperature to allow for the poly(ADP-ribosylation) of histones.

-

Detection:

-

Wash the plate multiple times with Wash Buffer.

-

Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate again to remove unbound conjugate.

-

Add TMB substrate and incubate until a blue color develops.

-

-

Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.[14][15][16]

Protocol 2: Cell-Based PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes on chromatin in a cellular context.

Materials:

-

Cancer cell line of choice (e.g., HeLa, DLD1)

-

Complete cell culture medium

-

Test compound

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Subcellular protein fractionation kit

-

Antibodies: anti-PARP1 and anti-Histone H3

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified time.

-

Induction of DNA Damage: Co-treat the cells with a DNA damaging agent like MMS to induce PARP activity.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from other cellular components. It is crucial to include the inhibitor during the fractionation steps to prevent its dissociation.[17]

-

Western Blotting:

-

Normalize the protein concentration of the chromatin fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against PARP1 and Histone H3 (as a loading control).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

-

Data Analysis: Perform densitometry on the Western blot bands. Normalize the PARP1 signal to the Histone H3 signal to quantify the amount of chromatin-trapped PARP1.[17][18]

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol measures the effect of the PARP inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., BRCA-mutant cell line like MDA-MB-436 or a proficient line like MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.

-

Incubation: Incubate the plates for a period of 72 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[19][20][21]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration.

Visualizations

PARP Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

Caption: Simplified PARP1 signaling pathway in single-strand break repair and its inhibition.

Experimental Workflow for PARP Inhibitor Evaluation

This workflow outlines the key steps in the preclinical evaluation of a novel isoindolinone-based PARP inhibitor.

Caption: High-level workflow for the evaluation of a novel PARP inhibitor.

Logical Relationship of Synthetic Lethality

This diagram illustrates the principle of synthetic lethality, which is the basis for the use of PARP inhibitors in HR-deficient cancers.

Caption: The concept of synthetic lethality with PARP inhibitors in HR-deficient cells.

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 10. portlandpress.com [portlandpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Oxoisoindoline-5-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-oxoisoindoline, also known as isoindolin-1-one, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] This heterocyclic moiety is a key component in a variety of natural products and synthetic molecules exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a carbonitrile (cyano) group at the 5-position of the 1-oxoisoindoline ring can significantly modulate the compound's physicochemical properties and biological activity, making 1-Oxoisoindoline-5-carbonitrile a molecule of considerable interest for drug discovery and development.

The electron-withdrawing nature of the cyano group can influence molecular interactions with biological targets and enhance metabolic stability. This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, including detailed synthetic protocols and a summary of the biological activities of structurally related compounds.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the known activities of related isoindolinone derivatives suggest several potential therapeutic avenues for this compound and its analogs.

Anticancer Activity

The isoindolinone scaffold is present in several anticancer agents.[3] Derivatives of this core have been shown to exhibit cytotoxicity against various cancer cell lines, including HT-29, K562, and HepG2.[3] For instance, a derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated an IC50 value of 5.89 µM against the HepG2 cancer cell line.[3] The mechanism of action for many isoindolinone-based anticancer agents involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[4]

Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[2] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[2] Novel isoindolinone derivatives have demonstrated inhibitory activities in the low nanomolar range, with Ki values for hCA I ranging from 11.48 ± 4.18 to 87.08 ± 35.21 nM and for hCA II from 9.32 ± 2.35 to 160.34 ± 46.59 nM.[2]

Antioxidant and Antimicrobial Properties

The isoindolinone framework has also been associated with antioxidant and antimicrobial effects.[2] Some derivatives have shown potent free radical scavenging activity and the ability to inhibit the oxidation of human low-density lipoprotein (LDL). Additionally, certain isoindolinones exhibit antibacterial and antifungal properties.[2]

Quantitative Data for Isoindolinone Derivatives

The following table summarizes the biological activity of selected isoindolinone derivatives to provide a comparative context for the potential efficacy of this compound.

| Compound ID | Substitution Pattern | Biological Target | Activity Metric | Value | Reference |

| 11 | 2-benzyl-6-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)isoindolin-1-one | HepG2 cancer cell line | IC50 | 5.89 µM | [3] |

| 2c | Novel isoindolinone derivative | hCA I | Ki | 11.48 ± 4.18 nM | [2] |

| 2f | Novel isoindolinone derivative | hCA I | Ki | 16.09 ± 4.14 nM | [2] |

| 2c | Novel isoindolinone derivative | hCA II | Ki | 9.32 ± 2.35 nM | [2] |

| 2f | Novel isoindolinone derivative | hCA II | Ki | 14.87 ± 3.25 nM | [2] |

| 2a | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | A549 lung tumor cells | IC50 | 650.25 µg/mL | [2] |

Experimental Protocols

The following protocols describe a potential synthetic route to this compound based on established chemical transformations for this class of compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available starting material. A plausible route involves the conversion of a bromo-substituted isoindolinone to the desired nitrile.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

This protocol is adapted from established procedures.

-

To a stirred solution of 2-methylbenzoic acid in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and add an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine.

-

Acidify the mixture with aqueous HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-2-methylbenzoic acid.

Step 2: Synthesis of 5-Bromo-isoindolin-1-one

This step involves the conversion of the benzoic acid derivative to the corresponding isoindolinone.

-

Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with an ammonia source (e.g., aqueous ammonia) to form the corresponding amide.

-

The amide can then be cyclized to the isoindolinone under appropriate conditions, which may involve heating or the use of a catalyst.

Step 3: Synthesis of this compound

This final step involves the conversion of the bromo-substituent to a cyano group.[3]

-

Dissolve 5-bromo-isoindolin-1-one in a suitable dry solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).[3]

-

Add copper(I) cyanide (CuCN) to the solution.[3]

-

Heat the reaction mixture to a high temperature (e.g., 140°C) and stir for several hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic scheme for this compound.

Potential Signaling Pathway Inhibition by Isoindolinone Derivatives

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related isoindolinone derivatives, this compound and its analogs warrant further investigation, particularly in the areas of oncology, and as inhibitors of key enzymes like carbonic anhydrases. The synthetic protocols outlined in this document provide a foundation for the preparation of this compound, enabling further biological evaluation and structure-activity relationship studies. The continued exploration of the medicinal chemistry of isoindolinones is expected to yield novel drug candidates with significant therapeutic potential.

References

Application Notes and Protocols: Biological Activity of 1-Oxoisoindoline-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 1-oxoisoindoline-5-carbonitrile derivatives, a class of compounds demonstrating significant potential in drug discovery. The following sections detail their diverse pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols.

Biological Activities and Quantitative Data

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The core structure, a fusion of a benzene ring and a γ-lactam ring, provides a unique framework for designing targeted therapies.

Anticancer Activity

Derivatives of the 1-oxoisoindoline core have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table 1: Anticancer Activity of 1-Oxoisoindoline Derivatives (IC50 values in µM)

| Compound/Derivative | A549 (Lung) | L929 (Fibrosarcoma) | Caki (Kidney) | HUVEC (Endothelial) | Reference |

| Derivative 1 | 14.33 ± 0.47 | - | - | - | [1] |

| Derivative 10 | 11.67 ± 2.49 | - | - | - | [1] |

| Derivative 11 | 16.67 ± 5.56 | - | 9.88 | 179.03 | [1][2] |

| Cisplatin (Control) | 18.33 ± 0.94 | - | - | - | [1] |

Note: Data for specific 5-carbonitrile derivatives is limited in publicly available literature; the table represents the activity of the broader 1-oxoisoindoline class.

Antimicrobial Activity

The 1-oxoisoindoline scaffold has also been explored for its antimicrobial properties. Certain derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 1-Oxoisoindoline and Related Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |

| Derivative 9a | - | - | - | - | |

| Related Oxindole 1 | - | - | >100 | >100 | |

| Related Oxindole 2 | 50 | 100 | 100 | >100 | |

| Ampicillin (Control) | 0.25 | - | 4 | - | |

| Ciprofloxacin (Control) | - | - | 0.06 | 0.25 |

Carbonic Anhydrase Inhibition

A significant area of investigation for isoindolinone derivatives is their potent inhibitory activity against carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic implications for conditions like glaucoma and certain types of cancer.

Table 3: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |

| 2c | 16.09 ± 4.14 | 14.87 ± 3.25 | |

| 2f | 11.48 ± 4.18 | 9.32 ± 2.35 | |

| Acetazolamide (AAZ) | 250 | 12 |

Signaling Pathways

The biological effects of this compound derivatives can be attributed to their interaction with specific signaling pathways crucial for cell growth, survival, and metabolism.

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases play a vital role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In cancer, overexpression of certain CA isoforms, such as CA IX and CA XII, contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibitors of these enzymes can disrupt this process.

Caption: Inhibition of Carbonic Anhydrase Pathway.

PARP Inhibition and DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Isoindolinone scaffolds have been identified as potent PARP inhibitors.

Caption: PARP Inhibition leading to Synthetic Lethality.

VEGFR Signaling and Angiogenesis